Tricaprylin

Description

Propriétés

IUPAC Name |

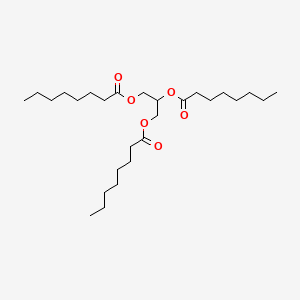

2,3-di(octanoyloxy)propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Axona | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Axona | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021375 | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992), Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS], Solid | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451.6 °F at 760 mmHg (NTP, 1992), 233 °C, 232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

351 °F (NTP, 1992) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin, Very soluble in petroleum ether, In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C, 0.4 mg/L @ 37 °C (exp) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9540 at 20 °C | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992), 0.06 [mmHg] | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless to amber liquid | |

CAS No. |

538-23-8 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprilin [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricaprylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P92858988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °F (NTP, 1992), 10 °C, 9.00 to 11.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Tricaprylin

Abstract

This compound, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (an eight-carbon saturated fatty acid) molecules. Its unique physicochemical and metabolic properties make it a compound of significant interest across nutritional, pharmaceutical, and clinical research. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Its primary mechanism involves rapid hydrolysis and subsequent hepatic metabolism of caprylic acid to provide a quick energy source and, most notably, to induce ketogenesis.[1] This ketogenic property is the basis for its investigation as a therapeutic agent in neurological disorders characterized by impaired glucose metabolism, such as Alzheimer's disease.[2][3] Additionally, this compound and its metabolite, caprylic acid, have been shown to influence other cellular pathways, including those involved in lipid storage and inflammation.[4][5] In pharmaceutical technology, this compound serves as a versatile excipient, enhancing the solubility and bioavailability of lipophilic drugs in various formulations.[4][6]

Core Mechanism of Action: Digestion, Metabolism, and Ketogenesis

The principal mechanism of this compound revolves around its efficient conversion into energy and ketone bodies. Unlike long-chain triglycerides (LCTs), MCTs like this compound possess a metabolic advantage due to their shorter fatty acid chain length.[7][3]

1.1 Digestion and Absorption Upon oral ingestion, this compound is emulsified by bile acids in the small intestine. Pancreatic lipase (B570770) then hydrolyzes the ester bonds, breaking this compound down into free caprylic acid and glycerol. Due to its medium-chain length, caprylic acid is rapidly absorbed by enterocytes and directly enters the portal vein for transport to the liver, largely bypassing the lymphatic system used by long-chain fatty acids.[7][8]

1.2 Hepatic Metabolism and Energy Production In the liver, caprylic acid undergoes rapid mitochondrial beta-oxidation. This process breaks down the fatty acid into acetyl-CoA, which then enters the Krebs cycle to generate ATP, providing a quick source of cellular energy. This rapid metabolism is beneficial in clinical settings requiring immediate energy availability, such as for patients with malabsorption syndromes or those on parenteral nutrition.[7]

1.3 Hepatic Ketogenesis A critical metabolic fate of caprylic acid-derived acetyl-CoA is its conversion into ketone bodies in the liver, a process known as ketogenesis.[9] This occurs primarily when acetyl-CoA levels are high, such as during fasting, on a low-carbohydrate diet, or after MCT consumption.[9] The primary ketone bodies produced are acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (β-HB).[9][10] These water-soluble molecules are released into the bloodstream and can be used by extrahepatic tissues, including the brain, as an alternative energy source to glucose.[2][9] The brain's ability to utilize ketones is particularly significant in neurodegenerative diseases like Alzheimer's, where cerebral glucose metabolism is often impaired.[2][11] By providing this alternative fuel, this compound may help alleviate the brain's energy deficit and improve cognitive function.[2][3]

Caption: Metabolic fate of orally administered this compound.

Secondary and Context-Dependent Mechanisms

Beyond its primary role in energy metabolism, the metabolic products of this compound can influence other signaling pathways.

2.1 Adipogenesis and PPARγ Activation Some studies suggest a paradoxical role for this compound in fat deposition. In a mouse model fed a high-fat diet (HFD), supplementation with 2% this compound aggravated fat deposition.[3][4] In vitro experiments from this research suggest that octanoic acid (caprylic acid) may act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] PPARγ is a master regulator of adipogenesis; its activation promotes the differentiation of preadipocytes into mature fat cells and upregulates genes related to lipogenesis.[4][12] This indicates that in the context of a high-fat diet, this compound might contribute to triglyceride storage.[4]

References

- 1. This compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Ketone body therapy: from the ketogenic diet to the oral administration of ketone ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] this compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults | Semantic Scholar [semanticscholar.org]

- 7. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Figure, Ketogenesis Pathway. This diagram illustrates...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tricaprylin's Pivotal Role in Lipid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylin, a triglyceride composed of a glycerol (B35011) backbone and three caprylic acid molecules, is a medium-chain triglyceride (MCT) that serves as a unique tool in the study of lipid metabolism. Its distinct metabolic properties, which differ significantly from long-chain triglycerides (LCTs), make it a valuable substrate for investigating fatty acid oxidation, ketogenesis, and their influence on various physiological and pathological states. This technical guide provides an in-depth overview of this compound's role in lipid metabolism research, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways.

Core Concepts in this compound Metabolism

Upon oral ingestion, this compound is hydrolyzed in the small intestine by pancreatic lipases into glycerol and caprylic acid. Unlike long-chain fatty acids, caprylic acid is readily absorbed into the portal circulation and transported directly to the liver. This rapid absorption and transport bypass the lymphatic system, leading to swift hepatic metabolism.

In the liver, caprylic acid undergoes rapid β-oxidation, a process that generates acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle for ATP production or be converted into ketone bodies (acetoacetate and β-hydroxybutyrate). This efficient conversion to energy and ketones is a hallmark of MCT metabolism and a key area of research interest.

Data Presentation: The Impact of this compound on Metabolic Parameters

The following tables summarize quantitative data from key studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound Supplementation on High-Fat Diet-Induced Obesity in Mice

| Parameter | High-Fat Diet (HFD) | HFD + 2% this compound |

| Body Weight | Increased | Significantly Increased vs. HFD |

| Fat Mass | Increased | Significantly Increased vs. HFD |

| Liver Weight | Increased | Significantly Increased vs. HFD |

| Adipocyte Size | Increased | Significantly Increased vs. HFD |

Data summarized from a study indicating that 2% this compound supplementation in a high-fat diet significantly increased body weight, fat mass, liver weight, and adipocyte size in mice compared to a high-fat diet alone.[1]

Table 2: Acute Ketogenic Effects of this compound in Healthy Adults

| Parameter | Control | This compound (C8) |

| Plasma Ketone AUC (0-4h; µmol·h/L) | - | 780 ± 426 |

| Plasma Ketone AUC (4-8h; µmol·h/L) | - | 1876 ± 772 |

| Peak Plasma Ketone Concentration (µmol/L) | - | ~800 |

| Day-long Mean Plasma Ketones (µmol/L above control) | 0 | +295 ± 155 |

AUC: Area Under the Curve. Data represents mean ± SEM. C8 refers to this compound.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway in Adipogenesis

Octanoic acid, the primary metabolite of this compound, has been shown to act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis.[2][3][4][5] The activation of PPARγ leads to the transcription of genes involved in lipid uptake, triglyceride storage, and adipocyte differentiation.

Figure 1: Activation of the PPARγ signaling pathway by octanoic acid, a metabolite of this compound, leading to the promotion of adipogenesis.

Experimental Workflow for a Murine Lipid Metabolism Study

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on lipid metabolism in a mouse model.

Figure 2: A generalized experimental workflow for studying the impact of this compound on lipid metabolism in a mouse model.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage, a common method in metabolic studies.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Animal scale

-

Flexible gavage needle (20-22 gauge for adult mice)

-

1 mL syringe

Procedure:

-

Preparation of Dosing Solution: Prepare the desired concentration of this compound in the vehicle. Ensure the solution is homogenous.

-

Animal Handling and Measurement:

-

Administration:

-

Gently restrain the mouse, holding the scruff of the neck to prevent movement and extend the head and neck.

-

Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus to the pre-measured mark.

-

Slowly dispense the this compound solution.

-

Gently remove the needle.

-

-

Post-Procedure Monitoring: Observe the mouse for any signs of distress, such as labored breathing or regurgitation.[6]

Protocol 2: Analysis of Octanoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the extraction and analysis of octanoic acid from plasma samples.

Materials:

-

Plasma samples

-

Internal standard (e.g., deuterated octanoic acid)

-

Extraction solvent (e.g., a mixture of chloroform (B151607) and methanol)

-

Derivatization agent (e.g., acetyl chloride in isobutanol)

-

GC-MS system with a suitable capillary column (e.g., VF17ms)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standard.

-

-

Lipid Extraction:

-

Add the extraction solvent to the plasma sample.

-

Vortex thoroughly to ensure complete mixing and lipid extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the lipids.

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add the derivatization agent to the dried extract to convert the fatty acids to their more volatile ester forms (e.g., isobutyl esters).[8]

-

Incubate the mixture at an elevated temperature (e.g., 90°C) to facilitate the reaction.[8]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Employ a suitable temperature program to separate the fatty acid esters.

-

Use the mass spectrometer to identify and quantify the octanoic acid derivative based on its characteristic mass spectrum and retention time relative to the internal standard.[8][9][10][11][12]

-

Protocol 3: Parenteral Nutrition with this compound in a Rat Burn Injury Model

This protocol describes the administration of this compound as part of a total parenteral nutrition (TPN) regimen in a rat model of burn injury.

Materials:

-

This compound emulsion (sterile)

-

Amino acid solution

-

Dextrose solution

-

Electrolytes and vitamins

-

Infusion pump

-

Catheterized rats

Procedure:

-

TPN Formulation:

-

Calculate the total caloric and nitrogen requirements for the rats. A typical regimen might be 228 kcal/kg/day and 1.8 g nitrogen/kg/day.[13]

-

Formulate the TPN solution so that this compound provides a specific percentage of the non-protein calories (e.g., 50%).[13]

-

The remaining non-protein calories are typically provided by dextrose.

-

Add amino acids, electrolytes, and vitamins to meet the total nutritional requirements.

-

-

Administration:

-

Following the creation of a burn injury and catheter placement, connect the TPN bag to the infusion pump and the rat's catheter.

-

Administer the TPN solution continuously over a 24-hour period for the duration of the study (e.g., 3 days).[13]

-

-

Monitoring and Sample Collection:

-

Monitor the rats daily for clinical signs and body weight.

-

Collect blood and tissue samples at the end of the study for analysis of protein turnover, nitrogen balance, and other metabolic parameters.[13]

-

Conclusion

This compound is an indispensable tool for researchers in the field of lipid metabolism. Its unique metabolic fate allows for the targeted investigation of medium-chain fatty acid oxidation and ketogenesis. The experimental protocols and data presented in this guide provide a framework for designing and interpreting studies that utilize this compound to unravel the complexities of lipid metabolism and its role in health and disease. As research continues to evolve, this compound will undoubtedly remain a key compound in the development of novel therapeutic strategies for metabolic disorders.

References

- 1. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effect of this compound emulsion on protein turnover in scald burn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tricaprylin as a Medium-Chain Triglyceride in Nutritional Studies: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Tricaprylin

This compound, also known as glyceryl tricaprylate or trioctanoin, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (C8:0) fatty acid chains.[1][2][3] As a relatively pure fat, it is a clear, colorless to pale yellow liquid at room temperature and is utilized extensively in nutritional supplements, pharmaceuticals, cosmetics, and functional foods.[1][4][5] Its unique metabolic properties, distinct from long-chain triglycerides (LCTs), make it a subject of significant interest in nutritional and metabolic research.[6][7] this compound serves as a rapid energy source, an excipient in drug formulations to enhance solubility and bioavailability, and a tool to investigate lipid metabolism.[1][2][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Glyceryl tri-n-octanoate, Tri-n-octanoin | [1] |

| CAS Number | 538-23-8 | [1] |

| Molecular Formula | C₂₇H₅₀O₆ | [1] |

| Molecular Weight | 470.69 g/mol | [1] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Melting Point | 9 - 11 °C | [1] |

| Boiling Point | 233 - 235 °C / 1 mmHg | [1] |

| Density | 0.960 g/mL | [1] |

| Refractive Index | 1.450 | [1] |

| Solubility | Insoluble in water, soluble in oil | [4] |

Metabolism and Pharmacokinetics

The metabolic pathway of this compound is a key differentiator from LCTs. Its digestion, absorption, and subsequent catabolism are more rapid, providing a quick source of energy.[2][6]

-

Digestion: Upon oral ingestion, this compound is hydrolyzed in the small intestine by pancreatic lipases into two molecules of free caprylic acid and one molecule of 2-monocaprylylglycerol.[2][9] This process is generally faster than the lipolysis of LCTs.

-

Absorption: Unlike long-chain fatty acids, which are re-esterified into triglycerides and packaged into chylomicrons for transport through the lymphatic system, the resulting caprylic acid is directly absorbed by enterocytes and enters the portal vein.[2]

-

Hepatic Metabolism: Caprylic acid is transported to the liver, where it readily crosses the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system that is obligatory for LCTs. In the mitochondria, it undergoes rapid beta-oxidation to produce acetyl-CoA.[2]

-

Ketogenesis: The abundance of acetyl-CoA derived from this compound's rapid metabolism promotes hepatic ketogenesis, leading to a significant increase in the production of ketone bodies: beta-hydroxybutyrate (β-HB) and acetoacetate (B1235776).[2][10] These ketones can serve as an alternative energy source for extrahepatic tissues, including the brain.[10][11][12]

Applications in Nutritional Studies

Ketogenic Effects for Brain Energy Metabolism

This compound is highly ketogenic and has been studied as a nutritional supplement to provide the brain with an alternative fuel source when glucose metabolism is impaired, such as in Alzheimer's disease.[10][12][13] Studies consistently show that this compound (C8) is more ketogenic than other MCTs like tricaprin (B1683028) (C10) or coconut oil, which is a mixture of various fatty acids.[11][12][14]

A key human crossover study demonstrated that C8 alone produced the highest net ketogenic effect over an 8-hour period compared to coconut oil and other MCT formulations.[11][12]

Table 2: Comparative Ketogenic Effects of Different Oils (Acute Human Study)

| Test Oil (Two 20-mL doses over 8h) | Composition | Peak Plasma Ketones (vs. Control) | 8-Hour Ketone AUC (% Increase vs. Control) | Reference |

| This compound (C8) | >95% C8 | ~+800 µmol/L | ~870% | [11][12][15] |

| Coconut Oil (CO) | ~3% C8, ~5% C10 | ~+200 µmol/L | Not specified, but significantly lower than C8 | [11][12][15] |

| Classical MCT Oil | ~55% C8, ~35% C10 | Not specified | Not specified | [11][12][15] |

| Tricaprin (C10) | >95% C10 | No significant increase over control in first 4h | +171% (4-8h period) | [11] |

AUC: Area Under the Curve

Dual Effects on Fat Deposition and Intestinal Health

While often promoted for weight management due to rapid metabolism, recent research indicates a more complex role for this compound in the context of high-fat diets. A study in mice found that supplementing a high-fat diet (HFD) with 2% this compound significantly aggravated fat deposition.[7][16][17] The study suggested that octanoic acid, the primary metabolite of this compound, may activate PPARγ, a key regulator of adipogenesis.[7][16]

Conversely, the same study reported that this compound supplementation had beneficial effects on intestinal health.[6][16] Improvements were noted in intestinal morphology, digestive enzyme activity, and the expression of intestinal barrier proteins, alongside a reduction in inflammatory markers.[6][7][16]

Use in Malabsorption Syndromes

Due to its direct absorption into the portal circulation, bypassing the lymphatic system, this compound is a valuable caloric source for patients with fat malabsorption syndromes, such as short bowel syndrome or pancreatic insufficiency.[2][18] Its rapid metabolism provides readily available energy in clinical settings where LCT digestion and absorption are compromised.[2]

Role as a Pharmaceutical Excipient

This compound is widely used in pharmaceutical formulations as a neutral carrier, solubilizer, and absorption promoter for poorly water-soluble (lipophilic) drugs.[1][8] It can be used as the oily phase in emulsions and microcapsules or as a vehicle in topical and parenteral drug delivery systems to improve bioavailability and provide sustained release.[8][19][20]

Experimental Protocols

Protocol: Acute Crossover Study of Ketogenic Effects in Humans

This protocol is based on the methodology described by Vandenberghe et al. (2017).[11][12][15]

-

Study Design: A crossover design where each participant serves as their own control and is tested with each oil on separate occasions.[11][12]

-

Participants: Healthy adults (e.g., n=9, aged 34 ± 12 years).[11][12][15]

-

Test Materials:

-

Procedure:

-

Participants arrive after an overnight fast.

-

A baseline blood sample is collected.

-

At time 0, participants consume a standard breakfast along with the first 20 mL dose of the test oil, emulsified in the milk vehicle.[11][12][15]

-

At 4 hours (noon), a second 20 mL dose of the same test oil is administered without an accompanying meal.[11][12][15]

-

Plasma is separated and analyzed for acetoacetate and β-hydroxybutyrate.[11][12]

-

-

Data Analysis: The area under the curve (AUC) for total plasma ketones is calculated for the 0-4 hour and 4-8 hour periods to determine the ketogenic effect of each oil.[15][21]

Protocol: High-Fat Diet and this compound Supplementation in Mice

This protocol is based on the methodology described by Li et al. (2023).[7][16][17]

-

Study Design: Parallel-group study with mice randomly divided into different dietary groups.[7][16]

-

Animals: C57BL/6J mice.

-

Dietary Groups (n=4):

-

Procedure:

-

Mice are housed under standard conditions and acclimatized.

-

Animals are fed their respective diets for a predetermined period (e.g., several weeks).

-

Body weight, fat mass, and food intake are monitored regularly.

-

At the end of the study period, mice are euthanized.

-

Blood, liver, and adipose tissues are collected for analysis.

-

-

Analyses:

-

Metabolomics: Serum and adipose tissue analyzed for metabolites related to lipid metabolism.[7][16]

-

Gene Expression: Adipose tissue analyzed for upregulation of genes related to fat deposition (e.g., via qPCR).[16]

-

Histology: Adipocyte size in adipose tissue and liver is measured.[7][16]

-

Intestinal Health: Intestinal morphology, digestive enzyme activity, and expression of barrier function proteins are assessed.[6][16]

-

Analytical Methods

The quantification of this compound and its primary metabolite, caprylic acid, in biological matrices is crucial for pharmacokinetic and metabolic studies.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a primary technique for analyzing this compound and its metabolites.[3][22][23] It offers high sensitivity and specificity for identifying and quantifying small molecules in complex samples like plasma or tissue extracts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable, particularly for analyzing the volatile fatty acid metabolites after derivatization.

-

Enzymatic Assays: Commercial kits are available for the colorimetric or fluorometric measurement of ketone bodies (β-HB, acetoacetate) in plasma and serum.[24]

Safety and Toxicology

This compound is generally recognized as safe for human consumption at typical dietary levels.[9][25] However, toxicological studies have noted some effects, particularly at high doses.

-

Carcinogenicity: A 2-year National Toxicology Program (NTP) study in rats found that high doses of this compound administered by gavage were associated with an increased incidence of pancreatic acinar cell hyperplasia and adenoma, but not carcinomas.[26][27] The study concluded that this compound did not offer significant advantages over corn oil as a vehicle in carcinogenicity studies.[9][27]

-

Reproductive Effects: this compound was not found to be teratogenic in mice or rats, though some reproductive effects were observed in rabbits at high doses.[27] One study noted that this compound used as a vehicle control may have had a biologically significant effect on fetal development in rats compared to a water control group.[26]

-

Irritation: Dermal application is not associated with significant irritation, and ocular exposure is at most mildly irritating.[9][27]

Conclusion

This compound is a unique MCT with distinct metabolic properties that make it a valuable tool in nutritional research and clinical applications. Its rapid absorption and potent ketogenic effects are well-documented, supporting its use in studies of brain energy metabolism and for patients with fat malabsorption. However, its role in body composition is complex, with recent evidence suggesting it may exacerbate fat deposition in the context of a high-fat diet while simultaneously improving intestinal health. For researchers and drug development professionals, this compound serves as both a promising nutritional supplement and a versatile pharmaceutical excipient. A thorough understanding of its dual metabolic effects, supported by robust experimental design and precise analytical methods, is essential for harnessing its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 4. MCT–MEDIUM CHAIN TRIGLYCERIDE (CAPRYLIC/CAPRIC TRIGLYCERIDE) - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C27H50O6 | CID 10850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. This compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. nutritioncare.org [nutritioncare.org]

- 19. This compound‐based drug crystalline suspension for intramuscular long‐acting delivery of entecavir with alleviated local inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design of Novel this compound-Incorporated Multi-Layered Liposomal System for Skin Delivery of Ascorbic Acid with Improved Chemical Stability [mdpi.com]

- 21. [PDF] this compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults | Semantic Scholar [semanticscholar.org]

- 22. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 25. go.drugbank.com [go.drugbank.com]

- 26. cir-safety.org [cir-safety.org]

- 27. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, this compound, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the biochemical pathway of tricaprylin metabolism.

An In-depth Guide to the Biochemical Metabolism of Tricaprylin

Introduction

This compound, also known as glyceryl tricaprylate or Trioctanoin, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (C8:0) molecules.[1][2] As an MCT, this compound possesses unique metabolic properties that distinguish it from the more common long-chain triglycerides (LCTs) found in the diet.[3] Its rapid hydrolysis, absorption, and metabolism make it a readily available energy source, which has led to its use in nutritional supplements, medical foods, and as an excipient in pharmaceutical formulations.[1][4] This guide provides a detailed technical overview of the biochemical pathways involved in this compound metabolism, tailored for researchers, scientists, and drug development professionals.

Digestion and Absorption

The metabolic journey of this compound begins in the small intestine. Unlike LCTs, which require a more complex digestive process, MCTs are more readily hydrolyzed.

-

Emulsification: Upon ingestion, this compound is emulsified by bile acids in the small intestine, which increases the surface area for enzymatic action.[1]

-

Hydrolysis: Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of this compound.[1] It efficiently hydrolyzes the ester bonds, releasing free caprylic acid and monoglycerides.[1][5]

Due to their shorter chain length and higher water solubility compared to long-chain fatty acids, the resulting caprylic acid molecules are directly absorbed by the enterocytes lining the intestinal wall.[1][6] A key distinction in their metabolic fate is that they are not re-esterified into triglycerides within the enterocytes. Instead, they pass directly into the portal vein for transport to the liver, largely bypassing the lymphatic system that transports LCTs.[6][7]

Transport and Hepatic Metabolism

Once in the portal circulation, caprylic acid is transported to the liver, which is the primary site of its metabolism.[1] In the liver, caprylic acid is rapidly activated to its coenzyme A (CoA) derivative, octanoyl-CoA, a crucial step that precedes its entry into major metabolic pathways.

The subsequent fate of octanoyl-CoA in the hepatocytes is primarily twofold: β-oxidation for energy production or conversion into ketone bodies (ketogenesis).

Key Metabolic Fates of Caprylic Acid

β-Oxidation for Energy

In the mitochondrial matrix, octanoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[1] This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to be oxidized, generating ATP, the primary energy currency of the cell.[1][6] The rapid metabolism of caprylic acid via this pathway allows for a quick supply of energy.[7]

Ketogenesis

Under conditions where acetyl-CoA production from β-oxidation exceeds the oxidative capacity of the TCA cycle (such as during fasting, prolonged exercise, or on a low-carbohydrate diet), the liver diverts excess acetyl-CoA to the synthesis of ketone bodies.[8][9] The primary ketone bodies are acetoacetate (B1235776) and β-hydroxybutyrate, with acetone (B3395972) as a minor byproduct.[9][10]

This process, known as ketogenesis, is particularly significant for this compound metabolism.[11] The resulting ketone bodies are released from the liver into the bloodstream and can be used as an alternative energy source by extrahepatic tissues, including the brain, heart, and skeletal muscle.[3][10] The ability of ketones to cross the blood-brain barrier and serve as fuel for neurons is of significant interest in managing conditions with impaired cerebral glucose metabolism, such as Alzheimer's disease.[3][12]

Influence on Gene Expression

Recent research suggests that the metabolic products of this compound can also act as signaling molecules. Octanoic acid has been shown to potentially act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[13][14] Activation of PPARγ can upregulate genes related to fat deposition and adipogenic differentiation.[13][15]

Quantitative Metabolic Data

The ketogenic potential of this compound (C8) is significantly higher than that of other MCTs and coconut oil. A clinical study demonstrated that oral administration of C8 leads to a rapid and pronounced increase in plasma ketone levels.

Table 1: Plasma Ketone Response to Various Medium-Chain Triglycerides Data from an acute crossover study in healthy adults (n=9) receiving two 20 mL doses.

| Test Oil | Plasma Ketone AUC (0-4 h) (µmol ⋅ h/L) | Plasma Ketone AUC (4-8 h) (µmol ⋅ h/L) |

| Control | 85 ± 47 | 216 ± 89 |

| Coconut Oil | 171 ± 97 | 408 ± 179 |

| Tricaprin (C10) | 163 ± 89 | 586 ± 316 |

| This compound (C8) | 780 ± 426 | 1876 ± 772 |

| Source: Vandenberghe et al., 2017.[16][17] |

Animal studies have also provided quantitative data on the physiological effects of dietary this compound supplementation.

Table 2: Effects of 2% this compound Supplementation in Mice on a High-Fat Diet (HFD) Data represents mean values from a study on mice.

| Parameter | HFD Group | HFD + 2% this compound Group |

| Final Body Weight (g) | ~35 g | ~40 g |

| Total Fat Mass (g) | ~7 g | ~10 g |

| Liver Weight (g) | ~1.2 g | ~1.5 g |

| Source: Yan et al., 2023.[13][14] | ||

| Note: Values are approximate, based on graphical data from the publication. |

Experimental Protocols

Protocol for Human Acute Ketogenic Response Study

This protocol is based on the methodology used to assess the ketogenic effects of MCTs in healthy adults.[16][17]

-

Study Design: A randomized, crossover design is employed. Each participant serves as their own control and undergoes multiple testing sessions with different test oils (e.g., this compound, tricaprin, coconut oil, control vehicle).

-

Participants: Healthy adult volunteers are recruited after providing informed consent. Baseline demographic and biochemical variables are recorded.

-

Procedure:

-

Participants arrive in a fasted state on the morning of the study.

-

A baseline blood sample is collected.

-

The first dose (e.g., 20 mL) of the test oil, emulsified in a vehicle like lactose-free skim milk, is administered with a standardized breakfast.

-

Blood is sampled every 30 minutes for the next 4 hours.

-

A second dose (e.g., 20 mL) of the same test oil is administered without an accompanying meal.

-

Blood sampling continues every 30 minutes for an additional 4 hours (total study duration: 8 hours).

-

-

Analysis: Plasma is separated from blood samples and analyzed for concentrations of β-hydroxybutyrate (β-HB) and acetoacetate using enzymatic assays or mass spectrometry. The Area Under the Curve (AUC) for total plasma ketones is calculated for the 0-4 hour and 4-8 hour periods to quantify the ketogenic response.

Protocol for In Vitro Lipolysis Assay

This protocol describes a general method to determine the rate of this compound hydrolysis by pancreatic lipase.

-

Materials:

-

This compound substrate

-

Porcine pancreatic lipase

-

Tris-HCl buffer (pH 8.0) containing CaCl₂ and bile salts (e.g., sodium taurodeoxycholate)

-

pH-stat autotitrator or colorimetric assay kit for free fatty acids

-

-

Procedure (pH-Stat Method):

-

Prepare an emulsion of the this compound substrate in the Tris-HCl buffer.

-

Place the emulsion in a thermostated reaction vessel (e.g., 37°C) connected to the pH-stat.

-

Calibrate the pH electrode and set the endpoint to pH 8.0. The titrator will be filled with a standardized NaOH solution.

-

Initiate the reaction by adding a known amount of pancreatic lipase to the substrate emulsion.

-

As lipase hydrolyzes this compound, it releases caprylic acid, causing a drop in pH.

-

The pH-stat automatically titrates the reaction mixture with NaOH to maintain the constant pH of 8.0.

-

Record the volume of NaOH consumed over time.

-

-

Analysis: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Conclusion

The metabolism of this compound is characterized by its efficiency and unique biochemical pathway. Its rapid digestion by pancreatic lipase, direct absorption into the portal circulation, and swift hepatic conversion into energy or ketone bodies make it a distinct metabolic substrate.[1][7] This rapid catabolism and potent ketogenic effect underpin its applications in clinical nutrition and ongoing research into neurological health.[11][12] Understanding the detailed metabolic fate of this compound, from enzymatic hydrolysis to its influence on cellular signaling, is crucial for professionals in research and drug development seeking to harness its therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C27H50O6 | CID 10850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MCT Oil 101: A Review of Medium-Chain Triglycerides [healthline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 7. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jackwestin.com [jackwestin.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Ketone bodies - Wikipedia [en.wikipedia.org]

- 11. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. This compound, a medium-chain triglyceride, aggravates high-fat diet-induced fat deposition but improves intestinal health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. This compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Alone Increases Plasma Ketone Response More Than Coconut Oil or Other Medium-Chain Triglycerides: An Acute Crossover Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and chemical structure of tricaprylin for identification.

This technical guide provides a comprehensive overview of the synonyms, chemical structure, and analytical methodologies for the identification and characterization of tricaprylin. It is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound, a triglyceride, is the triester formed from glycerol (B35011) and three units of octanoic acid (caprylic acid).[1] It is a medium-chain triglyceride (MCT) that appears as a clear, colorless to amber-brown or pale yellow, odorless, and viscous liquid.[1][2][3] Due to its excellent emulsifying properties, stability, and ability to enhance the bioavailability of active ingredients, this compound is widely utilized in the pharmaceutical, cosmetic, and food industries.[3][4][5] In pharmaceutical formulations, it serves as a solvent, a penetration-enhancing lipid base, and a carrier for fat-soluble drugs and vitamins.[4][6]

Synonyms and Chemical Identifiers

The accurate identification of a chemical substance begins with its nomenclature and standard identifiers. This compound is known by a variety of synonyms, which are crucial to recognize when reviewing literature and regulatory documents.

-

Common Synonyms : Trioctanoin, Glycerol trioctanoate, Glyceryl trioctanoate, Caprylic acid triglyceride, Tricaprilin.[1][7]

-

Systematic (IUPAC) Name : 2,3-di(octanoyloxy)propyl octanoate.[1]

-

EINECS Number : 208-686-5.[3]

-

Other Names : Caprylin, Maceight, Panacete 800, Miglyol 808, Rato, Sefsol 810, Captex 8000.[1][2][10][11]

Chemical Structure and Physicochemical Properties

This compound is a triglyceride obtained by the acylation of the three hydroxy groups of glycerol with octanoic acid.[1]

-

Linear Formula : [CH₃(CH₂)₆COOCH₂]₂CHOCO(CH₂)₆CH₃.[7]

-

SMILES : CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC.[1]

The physicochemical properties of this compound are essential for its identification, handling, and application in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 470.7 g/mol (or 470.69) | [1][4][8][9] |

| Physical State | Viscous liquid at 20°C | [1][12] |

| Appearance | Clear, colorless to amber-brown/pale-yellow liquid | [1][2][3][4] |

| Melting Point | 9 - 11 °C (50 °F) | [4][13] |

| Boiling Point | 233 - 235 °C at 1 mmHg | [4][10] |

| Density | 0.954 - 0.960 g/mL at 20-25°C | [4][10] |

| Refractive Index | ~1.450 | [4] |

| Flash Point | 177 °C (351 °F) / 225-246 °C | [6][10][13] |

| Water Solubility | Insoluble (<1 mg/mL at 22°C) | [10][13] |

| Solubility | Soluble in ethanol, ether, benzene, chloroform | [2][10] |

Experimental Protocols for Identification

A combination of chromatographic and spectroscopic techniques is typically employed for the unequivocal identification and purity assessment of this compound.

Chromatography separates this compound from impurities or other components in a mixture, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile lipids like this compound.

-

Method 1: Reversed-Phase HPLC with UV/RI Detection

-

Column : Phenomenex Luna C8(2) (5 µm, 100 Å, 4.6 x 150 mm) with a Brownlee RP-18 guard column (7 µm, 15 x 3 mm).[14]

-

Mobile Phase : An isocratic mixture of acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water in a 45:45:10 (v/v/v) ratio.[14] For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[8][15]

-

Flow Rate : 1.0 mL/min.[14]

-

Column Temperature : 30°C.[14]

-

Detection : Refractive Index (RI) detection is suitable for quantitative analysis of lipids.[14]

-

Injection Volume : 20 µL.[14]

-

-

Method 2: Mixed-Mode HPLC with ELSD/MS Detection

-

Column : Lipak mixed-mode stationary phase column (5 µm, 3.2 x 150 mm).[8]

-

Mobile Phase : A gradient of Methanol (MeOH) and Ethanol (EtOH) from 50/50 to 0/100 in 10 minutes.[8]

-

Buffer : 10 mM Ammonium Formate (AmFm) with 0.05% Formic Acid (FA).[8]

-

Flow Rate : 0.5 mL/min.[8]

-

Detection : Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[8] For MS detection in ESI-SIM mode, the [M+NH₄]⁺ ion can be monitored.[16]

-

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique for the qualitative evaluation of caprylins.[17] It can effectively separate monocaprylin, dicaprylin, and this compound based on their polarity.[17]

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Mass Spectrometry (MS)

Coupled with GC or HPLC, MS is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.[11][14] Electron ionization (EI) mass spectra are available in databases like the NIST WebBook for comparison.[11] The fragmentation pattern can provide evidence of the fatty acid chains and the glycerol backbone.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[19][20]

-

¹H NMR : Provides information on the different types of protons in the molecule. For this compound, one would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the octanoyl chains, and the methine (CH) and methylene (CH₂) protons of the glycerol backbone.

-

¹³C NMR : Shows signals for each unique carbon atom, confirming the presence of carbonyl carbons from the ester groups, and the various carbons in the alkyl chains and glycerol moiety.[19]

-

2D NMR (e.g., COSY, HSQC, HMBC) : These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, thus verifying the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20][21] The IR spectrum of this compound will be characterized by:

-

A strong absorption band around 1740-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups.[20]

-

Strong absorption bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the alkyl chains.

-

Absorption bands in the 1100-1250 cm⁻¹ range corresponding to the C-O stretching of the ester linkage.

Identification Workflow

The logical process for the identification and confirmation of a this compound sample is visualized in the diagram below.

Caption: Logical workflow for the identification of this compound.

Conclusion

The identification of this compound requires a multi-faceted approach that combines an understanding of its various synonyms and chemical identifiers with the application of modern analytical techniques. Physicochemical property assessment, followed by chromatographic separation and detailed spectroscopic analysis, provides a robust framework for the unequivocal confirmation of its structure and purity. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the research, development, and quality control of products containing this compound.

References

- 1. This compound | C27H50O6 | CID 10850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 538-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. specialchem.com [specialchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. This compound - Glyceryl trioctanoate, 1 [sigmaaldrich.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. chembk.com [chembk.com]

- 11. Glycerol tricaprylate [webbook.nist.gov]

- 12. This compound | 538-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 21. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

Tricaprylin for Experimental Use: A Technical Guide to Natural Sources, Derivatives, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tricaprylin, a medium-chain triglyceride, for experimental applications. It covers its natural sourcing, and its extensive use as a key excipient in the development of advanced drug delivery systems. Detailed experimental protocols for the formulation of this compound-based nanoemulsions and solid lipid nanoparticles are provided, accompanied by quantitative data for formulation characterization. Furthermore, this guide explores the molecular signaling pathways modulated by caprylic acid, the primary metabolic product of this compound, offering insights into its potential therapeutic effects.

Introduction